3-Salicyloyl-5-(3-hydroxypropyl)-
Description
The compound 3-Salicyloyl-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine (CAS: 1820674-93-8) is a pyridine derivative characterized by a salicyloyl (2-hydroxybenzoyl) group at position 3, a 3-hydroxypropyl chain at position 5, and a trifluoromethyl (-CF₃) group at position 2 . Its molecular formula is C₁₆H₁₄F₃NO₃, with a molecular weight of 325.29 g/mol.
The structural uniqueness of this compound lies in its combination of hydrogen-bonding motifs (salicyloyl and hydroxypropyl groups) and electron-withdrawing substituents (-CF₃), which influence its solubility, metabolic stability, and interactions with biological targets .
Properties
Molecular Formula |
C16H14F3NO3 |
|---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-[5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)15-12(8-10(9-20-15)4-3-7-21)14(23)11-5-1-2-6-13(11)22/h1-2,5-6,8-9,21-22H,3-4,7H2 |
InChI Key |
DIEYQQKCGGWMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC(=C2)CCCO)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be achieved through several synthetic routes. One common method involves the esterification of salicylic acid with 3-hydroxypropyl alcohol in the presence of a catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high purity .
Industrial Production Methods
For large-scale industrial production, the synthesis of 3-Salicyloyl-5-(3-hydroxypropyl)- can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
3-Salicyloyl-5-(3-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The salicyloyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Salicyloyl-5-(3-hydroxypropyl)- can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Salicyloyl-5-(3-hydroxypropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Salicyloyl-5-(3-hydroxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural Analogues in the Pyridine/Chromene Family
The following compounds share the 5-(3-hydroxypropyl) substitution pattern but differ in core structure or additional substituents:
Key Observations :
- Substituent Effects : Replacement of the salicyloyl group (2-hydroxybenzoyl) with 5-methyl-2-hydroxybenzoyl or 5-chloro-2-hydroxybenzoyl increases molecular weight and alters electronic properties. The chloro-substituted derivative exhibits enhanced lipophilicity, which may impact membrane permeability .
Comparison with Pyrimidine Derivatives
Pyrimidine derivatives with 5-(3-hydroxypropyl) substituents (e.g., penciclovir-like compounds) have been studied for their antiviral activity. For example:
Critical Differences :
- This suggests that the core heterocycle (pyridine vs. pyrimidine) plays a decisive role in enzyme recognition .
- Side Chain Bulkiness : The 3-hydroxypropyl chain in both compound classes enhances solubility compared to bulkier alkyl groups, but its positioning relative to the heterocycle affects steric interactions with enzymes .
Physicochemical and Pharmacokinetic Properties
| Property | This compoundpyridine | 3-(5-Chloro-2-hydroxybenzoyl)-5-(3-hydroxypropyl)-pyridine | Pyrimidine Acyclonucleoside (Penciclovir-like) |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.4 | 1.9 |
| Water Solubility | Moderate | Low | High |
| Metabolic Stability | High (due to -CF₃) | Moderate | Low (prone to glucuronidation) |
Notes:
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